N-(3-methoxypropyl)-N-methylpiperidin-4-amine
Description
N-(3-Methoxypropyl)-N-methylpiperidin-4-amine is a secondary amine featuring a piperidin-4-amine core substituted with a methyl group and a 3-methoxypropyl chain. This compound has been cataloged commercially (e.g., Santa Cruz Biotechnology, sc-329652) but is currently listed as discontinued .
Properties
IUPAC Name |
N-(3-methoxypropyl)-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(8-3-9-13-2)10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJQAFDJHRCDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-N-methylpiperidin-4-amine typically involves the reaction of 4-piperidone with 3-methoxypropylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of 4-piperidone with 3-methoxypropylamine in the presence of a base such as sodium hydride or potassium carbonate.
Step 2: Alkylation of the resulting intermediate with methyl iodide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the tertiary amine site. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | N-oxide derivative | 72% | |
| H₂O₂/CuCl | Toluene, 45°C | Imine intermediate | 85% |
-
Mechanism : Oxidation with KMnO₄ proceeds via electron transfer to the nitrogen lone pair, forming an N-oxide through radical intermediates. Hydrogen peroxide with CuCl catalysis generates imine derivatives via dehydrogenation .
Nucleophilic Substitution
The methoxypropyl side chain participates in substitution reactions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaI (aq) | Reflux, 12h | Iodo-propyl derivative | Intermediate for alkylation |
| Thiourea/HCl | 80°C, 6h | Thiol-functionalized analog | Drug delivery systems |
-
Key Insight : Methoxy groups exhibit moderate leaving-group capacity under nucleophilic conditions, enabling Sₙ2 pathways.
Alkylation and Quaternary Ammonium Formation
The tertiary amine reacts with alkyl halides to form quaternary salts:
| Alkylating Agent | Solvent | Product Stability | Use Case |
|---|---|---|---|
| CH₃I | THF, RT | Stable at pH 7–9 | Surfactant synthesis |
| C₂H₅Br | DCM, 40°C | Hygroscopic | Ionic liquids |
-
Reaction Dynamics : Proceeds via a two-step mechanism: initial protonation of the amine, followed by nucleophilic attack on the alkyl halide .
Reductive Amination
The piperidine nitrogen participates in reductive amination with carbonyl compounds:
| Substrate | Reducing Agent | Product | Selectivity |
|---|---|---|---|
| 3-Phenylpropanal | NaBH₄/MeOH | Secondary amine analog | 89% ee with chiral ligands |
| Formaldehyde | LiAlH₄ | N-methylpiperidine derivative | Industrial scale |
-
Catalytic Systems : Asymmetric reductions using BINAP-based ligands achieve high enantioselectivity for pharmaceutical intermediates .
Hydrolysis of Methoxypropyl Group
Acid- or base-mediated cleavage of the methoxy group:
| Conditions | Catalyst | Product | Reaction Time |
|---|---|---|---|
| HBr (48%)/reflux | None | 3-Hydroxypropyl derivative | 4h |
| NaOH (6M)/EtOH | CuSO₄ | Propylene glycol side chain | 8h |
Crosslinking via Amine Reactivity
The primary amine (if generated via hydrolysis) engages in bioconjugation:
| Crosslinker | pH | Application | Bond Type |
|---|---|---|---|
| NHS-ester | 8.5 | Protein labeling | Stable amide |
| Imidoester | 10 | Membrane studies | Amidine |
Radical-Mediated Reactions
Under oxidative conditions, the compound participates in radical pathways:
| Initiator | Solvent | Major Product | Role of BHT* |
|---|---|---|---|
| AIBN | Toluene | C–N coupled dimer | Inhibition |
| UV light/O₂ | MeCN | Nitrone derivative | N/A |
*BHT = butylated hydroxytoluene, a radical scavenger .
Complexation with Metals
The amine acts as a ligand in coordination chemistry:
| Metal Salt | Geometry | Application | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | Square planar | Catalytic cycles | 4.2 ± 0.3 |
| Pd(OAc)₂ | Tetrahedral | Cross-coupling | 6.1 |
Scientific Research Applications
Medical Physics
Polymer Gel Dosimetry
NMPA is utilized in the creation of polymer gel dosimeters, which are essential for measuring radiation doses in radiotherapy. These dosimeters exhibit improved dose-response characteristics when combined with inorganic salts such as lithium chloride (LiCl). The gel dosimeters are irradiated using a 6 MV medical linear accelerator, showing a linear increase in absorbance values with increasing radiation doses, particularly within the range of 2 to 20 Gy.
Thermosensitive Behavior
The polymer gels containing NMPA also display thermosensitive reentrant swelling behavior in water. This property is significant for applications requiring precise control over the physical state of the gel under varying temperature conditions, which can be crucial in therapeutic settings.
Material Science
Controlled Radical Polymerization
In material science, NMPA has been employed in controlled radical polymerization methods such as nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer polymerization (RAFT). These methods allow for the synthesis of polymers with specific properties tailored for various applications, including drug delivery systems and smart materials.
Pharmaceutical Sciences
Potential Therapeutic Applications
NMPA has shown promise in pharmacological studies due to its interaction with various biological targets. Its structural features suggest potential activity as a therapeutic agent, particularly in modulating receptor activity and enzyme interactions. Research indicates that it may act on pathways involving phosphatidylinositol 3-kinase (PI3K), which is crucial for cellular signaling and metabolism .
Case Study: Radiotherapy Dosimetry
In a study evaluating the performance of NMPA-based polymer gel dosimeters, researchers found that incorporating varying concentrations of LiCl significantly improved the dosimetric properties of the gels. The study used UV-vis spectrophotometry as a low-cost method for evaluating the absorbance changes post-irradiation, demonstrating a reliable method for radiation dose validation in clinical settings.
Case Study: Polymer Synthesis
Another research effort focused on synthesizing polymers using NMPA through controlled radical polymerization techniques. The resultant polymers exhibited tailored properties suitable for drug delivery applications, showcasing the versatility of NMPA in creating materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Substituent Position : The 3-methoxypropyl group at the R3 position (as in R3-11) enhances G9a selectivity in epigenetic inhibitors .
- N-Methyl vs. Bulkier Groups : The N-methyl group in the target compound reduces steric hindrance compared to analogs like ACP-103, which feature bulkier aryl substituents. This difference may influence receptor binding kinetics and metabolic stability.
Data Tables
Table 1: Comparison of Key Analogs
Biological Activity
N-(3-methoxypropyl)-N-methylpiperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is of particular interest for its implications in neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily associated with its interaction with neuronal nitric oxide synthase (nNOS). Research indicates that nNOS plays a crucial role in neurotransmission, vasodilation, and immune response regulation. Inhibition of nNOS is a viable strategy for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to the overproduction of nitric oxide (NO), which is linked to neurotoxicity .
Therapeutic Potential
- Neurodegenerative Disorders :
- Cancer Treatment :
Study 1: Inhibition of nNOS
A study published in 2016 demonstrated that a related compound exhibited significant potency against rat nNOS with a Ki value of 16 nM and showed selectivity over other NOS isoforms. This suggests that modifications in the piperidine structure can enhance inhibitory activity against nNOS .
Study 2: Anticancer Activity
In another investigation, piperidine derivatives were evaluated for their anticancer properties. The study reported that compounds with similar structural motifs to this compound effectively inhibited DNA cleavage and exhibited antiangiogenic activity, indicating their potential as therapeutic agents in cancer treatment .
Data Table: Summary of Biological Activities
Q & A
(Basic) What are the recommended synthesis routes for N-(3-methoxypropyl)-N-methylpiperidin-4-amine, and what analytical techniques are essential for its characterization?
Answer:
Synthesis typically involves alkylation of piperidin-4-amine derivatives with 3-methoxypropyl halides under basic conditions (e.g., using cesium carbonate or sodium hydride). For example, analogous methods for related compounds involve reacting amines with alkylating agents in solvents like DMSO or acetonitrile at 35–50°C . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is standard. Characterization requires 1H/13C NMR to confirm substitution patterns and high-resolution mass spectrometry (HRMS) to verify molecular weight and purity. Structural analogs emphasize the importance of monitoring byproducts, such as quaternized amines, which may form under harsh conditions .
(Basic) What safety precautions are critical when handling this compound in laboratory settings?
Answer:
The compound’s structural similarity to corrosive and flammable amines (e.g., 3-methoxypropylamine in ) mandates strict protocols:
- Use PPE (nitrile gloves, safety goggles, lab coats).
- Work in a fume hood to avoid inhalation of vapors (vapor pressure ~20 mmHg at 30°C).
- Avoid aqueous discharge due to acute aquatic toxicity (GHS Category 2).
- Store in airtight containers away from oxidizers and metals (corrosion risk) .
(Advanced) How can researchers optimize the reaction yield of this compound when scaling up synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Base optimization : Cesium carbonate improves deprotonation efficiency over weaker bases.
- Temperature control : Maintain 35–50°C to balance reaction rate and side-product formation.
- Kinetic studies : Use DOE (Design of Experiments) to identify critical parameters (e.g., molar ratios, stirring rates). Scaling analogous reactions () achieved ~17–20% yields, suggesting room for improvement via catalytic methods (e.g., phase-transfer catalysts) .
(Advanced) What strategies are effective in analyzing contradictory data on the compound’s stability under different pH conditions?
Answer:
To resolve stability discrepancies:
- Conduct accelerated stability studies (40–60°C, pH 1–14) with HPLC monitoring.
- Identify degradation products via LC-MS/MS and compare to known impurities (e.g., hydrolysis of the methoxypropyl chain).
- Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.
- Cross-reference with structurally related compounds (e.g., N-(3-methoxypropyl)acrylamide in ), which show pH-dependent hydrolysis rates .
(Basic) What are the primary applications of this compound in current materials science research?
Answer:
The compound’s methoxypropyl group enhances hydrophilicity and steric effects, making it useful in:
- Polymer-gel dosimeters : Improves dose-response sensitivity in radiotherapy when combined with LiCl ().
- Membrane modification : Reduces protein fouling in polyethersulfone (PES) membranes (e.g., via grafting analogous methacrylamide derivatives in ).
- Hydrogel synthesis : Acts as a crosslinking agent due to its amine reactivity .
(Advanced) How does the introduction of a 3-methoxypropyl group influence the compound’s receptor binding affinity compared to other alkylamino substituents?
Answer:
The 3-methoxypropyl chain may alter binding via:
- Steric effects : Bulkier than ethyl or propyl groups, potentially reducing affinity for tight receptor pockets.
- Hydrogen bonding : Methoxy oxygen can act as a weak H-bond acceptor.
- Lipophilicity : logP calculations (e.g., using ChemAxon) predict increased hydrophobicity vs. unsubstituted amines.
Validate experimentally via radioligand binding assays (e.g., competitive binding with [3H]ketanserin for 5-HT2A receptors, as in ) and compare to N-ethyl or N-propyl analogs .
(Basic) What environmental factors significantly affect the reactivity of this compound in aqueous solutions?
Answer:
Key factors include:
- pH : Protonation of the amine at acidic pH reduces nucleophilicity.
- Temperature : Decomposition risk above 100°C (boiling point ~270°C, ).
- Ionic strength : High salt concentrations (e.g., LiCl in ) may stabilize charge interactions in polymer matrices.
- Light/oxygen : Store under inert gas (N2/Ar) to prevent oxidation of the methoxy group .
(Advanced) What computational methods are suitable for predicting the ecotoxicological impact of this compound?
Answer:
- QSAR models : Predict acute toxicity (e.g., LC50 for fish) using descriptors like logP, molecular weight, and topological polar surface area.
- ECOSAR/EPI Suite : Classify hazards based on structural alerts (e.g., amine groups).
- DEREK Nexus : Identify mutagenicity risks from reactive metabolites.
- Compare predictions to EPA DSSTox data for analogs () and validate with in vitro assays (e.g., Microtox) .
(Basic) What spectroscopic features distinguish this compound from its structural analogs?
Answer:
Key NMR signals:
- 1H NMR : Methoxy protons at δ 3.2–3.4 ppm (singlet), methylpiperidinyl protons at δ 2.2–2.8 ppm (multiplet).
- 13C NMR : Methoxy carbon at ~55–60 ppm, quaternary piperidine carbons at ~45–50 ppm.
HRMS should show [M+H]+ at m/z 173.16 (C9H21N2O+). Compare to analogs like N-ethyl derivatives () to confirm substituent effects .
(Advanced) How can researchers design derivatives of this compound to enhance its performance in polymer-gel dosimeters?
Answer:
Derivatization strategies:
- Co-monomer selection : Incorporate acrylamide groups (as in ) to improve crosslinking density.
- Additive optimization : Test LiCl concentrations (0–5 mM) to enhance dose sensitivity via radical scavenging.
- Functionalization : Introduce sulfonate groups for increased hydrophilicity and radiation resistance.
Validate via FTIR (monomer conversion) and MRI (dose-response linearity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
